molecular formula C7H14N2O2 B12350342 tert-Butyl (1-iminoethyl)carbamate

tert-Butyl (1-iminoethyl)carbamate

Cat. No.: B12350342
M. Wt: 158.20 g/mol
InChI Key: YICBDYRIHWRQKZ-UHFFFAOYSA-N
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Description

tert-Butyl N-ethanimidoylcarbamate is a chemical compound with the molecular formula C7H14N2O2. It is known for its versatile applications in various scientific fields, including pharmaceutical and material sciences. This compound is characterized by its unique structure, which includes a tert-butyl group and an ethanimidoylcarbamate moiety.

Preparation Methods

The synthesis of tert-Butyl N-ethanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with ethanimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

tert-Butyl N-ethanimidoylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidoyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and ethanimidoyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, chloroform, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-ethanimidoylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is explored for its potential therapeutic applications, including its use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-ethanimidoylcarbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

tert-Butyl N-ethanimidoylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: This compound is used in similar applications but lacks the ethanimidoyl group, which imparts additional reactivity to tert-Butyl N-ethanimidoylcarbamate.

    tert-Butyl-N-methylcarbamate: Another related compound with different reactivity due to the presence of a methyl group instead of an ethanimidoyl group.

    N-Boc-hydroxylamine: Used in organic synthesis, this compound has a different functional group but shares some similarities in its applications.

The uniqueness of tert-Butyl N-ethanimidoylcarbamate lies in its specific structure, which allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-ethanimidoylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBDYRIHWRQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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